![molecular formula C16H16N2O2 B5765030 methyl 10,11-dihydro-5H-dibenzo[b,f]azepin-3-ylcarbamate](/img/structure/B5765030.png)
methyl 10,11-dihydro-5H-dibenzo[b,f]azepin-3-ylcarbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 10,11-dihydro-5H-dibenzo[b,f]azepin-3-ylcarbamate, also known as MDAC, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. MDAC belongs to the class of dibenzazepine derivatives and has been found to exhibit a range of biological activities.
Wirkmechanismus
The exact mechanism of action of methyl 10,11-dihydro-5H-dibenzo[b,f]azepin-3-ylcarbamate is not fully understood, but it is believed to act on various neurotransmitter systems in the brain, including the serotonergic, noradrenergic, and dopaminergic systems. methyl 10,11-dihydro-5H-dibenzo[b,f]azepin-3-ylcarbamate has been found to increase the levels of serotonin and norepinephrine in the brain, which may contribute to its antidepressant and anxiolytic effects.
Biochemical and Physiological Effects:
methyl 10,11-dihydro-5H-dibenzo[b,f]azepin-3-ylcarbamate has been found to have a range of biochemical and physiological effects. It has been found to increase the levels of brain-derived neurotrophic factor (BDNF), which is a protein that plays a role in the growth and survival of neurons. methyl 10,11-dihydro-5H-dibenzo[b,f]azepin-3-ylcarbamate has also been found to modulate the activity of various enzymes and receptors in the brain, including the GABA-A receptor.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using methyl 10,11-dihydro-5H-dibenzo[b,f]azepin-3-ylcarbamate in lab experiments is its potential therapeutic applications. methyl 10,11-dihydro-5H-dibenzo[b,f]azepin-3-ylcarbamate has been found to exhibit a range of biological activities, which makes it a promising candidate for further research. However, one limitation is that the exact mechanism of action is not fully understood, which may make it difficult to develop targeted therapies.
Zukünftige Richtungen
There are several future directions for research on methyl 10,11-dihydro-5H-dibenzo[b,f]azepin-3-ylcarbamate. One area of interest is its potential use as a neuroprotective agent. methyl 10,11-dihydro-5H-dibenzo[b,f]azepin-3-ylcarbamate has been found to have potential neuroprotective effects, which may make it useful in the treatment of neurodegenerative disorders such as Alzheimer's disease. Another area of interest is its potential use in the treatment of epilepsy. methyl 10,11-dihydro-5H-dibenzo[b,f]azepin-3-ylcarbamate has been found to exhibit anticonvulsant properties, which may make it a promising candidate for further research in this area. Overall, further research is needed to fully understand the potential therapeutic applications of methyl 10,11-dihydro-5H-dibenzo[b,f]azepin-3-ylcarbamate.
Synthesemethoden
Methyl 10,11-dihydro-5H-dibenzo[b,f]azepin-3-ylcarbamate can be synthesized using a variety of methods, including the reaction of 10,11-dihydro-5H-dibenzo[b,f]azepine with methyl isocyanate. Other methods include the reaction of 10,11-dihydro-5H-dibenzo[b,f]azepine with phosgene and methylamine, or the reaction of 10,11-dihydro-5H-dibenzo[b,f]azepine with methyl chloroformate and ammonia.
Wissenschaftliche Forschungsanwendungen
Methyl 10,11-dihydro-5H-dibenzo[b,f]azepin-3-ylcarbamate has been studied extensively for its potential therapeutic applications. It has been found to exhibit antidepressant, anxiolytic, and anticonvulsant properties. methyl 10,11-dihydro-5H-dibenzo[b,f]azepin-3-ylcarbamate has also been found to have potential neuroprotective effects.
Eigenschaften
IUPAC Name |
methyl N-(6,11-dihydro-5H-benzo[b][1]benzazepin-2-yl)carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O2/c1-20-16(19)17-13-9-8-12-7-6-11-4-2-3-5-14(11)18-15(12)10-13/h2-5,8-10,18H,6-7H2,1H3,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WOEGGBRWIKORFL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)NC1=CC2=C(CCC3=CC=CC=C3N2)C=C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
0.5 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID47201430 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
(10,11-Dihydro-5H-dibenzo[b,f]azepin-3-yl)-carbamic acid methyl ester |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.